molecular formula C14H13N3O4S B11085512 3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11085512
M. Wt: 319.34 g/mol
InChI Key: QTYQSNXPWNPGRS-UHFFFAOYSA-N
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Description

3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:

    Formation of the Benzoxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Attachment of the Pyridyl Group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving kinase inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic systems.

Uniqueness

3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C14H13N3O4S/c1-9-3-6-13(15-8-9)16-22(19,20)10-4-5-11-12(7-10)21-14(18)17(11)2/h3-8H,1-2H3,(H,15,16)

InChI Key

QTYQSNXPWNPGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C

Origin of Product

United States

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